5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one
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Overview
Description
5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one is a heterocyclic organic compound that features a benzoxazine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzyloxy group and the benzoxazine core imparts unique chemical properties to this molecule, making it a subject of study for its reactivity and potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one involves several chemical reactions. One of the key reactions is the formation of oximes and hydrazones . In these reactions, the oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It’s worth noting that similar compounds have been known to influence various metabolic pathways .
Pharmacokinetics
Similar compounds have been known to exhibit various pharmacokinetic properties .
Result of Action
Similar compounds have been known to cause various molecular and cellular changes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include pH, temperature, presence of other compounds, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring. This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and an amine. For instance, 2-aminophenol can react with formaldehyde to form the benzoxazine ring.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzoxazine intermediate with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides can be used for this purpose.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazine derivatives.
Scientific Research Applications
5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical structure.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: This compound shares the benzyloxy group but has a different core structure.
2-(Benzyloxy)phenol: Similar in having the benzyloxy group but lacks the benzoxazine ring.
Benzoxazine Derivatives: Compounds with variations in the substituents on the benzoxazine ring.
Uniqueness
5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one is unique due to the combination of the benzyloxy group and the benzoxazine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-phenylmethoxy-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14-10-19-13-8-4-7-12(15(13)16-14)18-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBBIYMYUOTIMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC=C2OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.